5-[3-[2-(2-methoxyphenyl)acetyl]indol-1-yl]pentanoic acid
Description
Properties
IUPAC Name |
5-[3-[2-(2-methoxyphenyl)acetyl]indol-1-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-27-21-11-5-2-8-16(21)14-20(24)18-15-23(13-7-6-12-22(25)26)19-10-4-3-9-17(18)19/h2-5,8-11,15H,6-7,12-14H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUJIZZOEBFIKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701017817 | |
| Record name | JWH-250 N-pentanoic acid metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379604-65-5 | |
| Record name | JWH-250 N-pentanoic acid metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701017817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 250 N-pentanoic acid metabolite typically involves the following steps:
Starting Material: The synthesis begins with JWH 250, which is an indole-based synthetic cannabinoid.
Oxidation: JWH 250 undergoes oxidation to introduce the carboxylic acid group, forming the N-pentanoic acid metabolite. Common oxidizing agents used include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the pure metabolite.
Industrial Production Methods
Industrial production of JWH 250 N-pentanoic acid metabolite follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of JWH 250 are oxidized using industrial-scale oxidizing agents.
Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.
Purification and Quality Control: Advanced purification techniques and rigorous quality control measures are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
JWH 250 N-pentanoic acid metabolite undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can occur, potentially leading to the formation of more oxidized metabolites.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The indole core can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) under acidic or basic conditions.
Major Products Formed
Oxidation: More oxidized metabolites with additional carboxylic acid groups.
Reduction: Alcohol derivatives of the metabolite.
Substitution: Halogenated derivatives of the indole core.
Scientific Research Applications
JWH 250 N-pentanoic acid metabolite has several scientific research applications:
Forensic Toxicology: Used as a reference standard to detect the presence of JWH 250 in biological samples such as urine and blood.
Pharmacokinetics: Studied to understand the metabolic pathways and the duration of action of JWH 250 in the body.
Analytical Chemistry: Employed in the development of analytical methods for the detection and quantification of synthetic cannabinoids.
Biological Research: Investigated for its interactions with cannabinoid receptors and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of JWH 250 N-pentanoic acid metabolite involves its interaction with cannabinoid receptors in the body. The metabolite binds to these receptors, particularly the CB1 and CB2 receptors, mimicking the effects of natural cannabinoids. This binding leads to the activation of various signaling pathways, resulting in the physiological and psychoactive effects associated with synthetic cannabinoids .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Insights
In contrast, the 2-chlorophenyl group in JWH 203’s metabolite introduces electron-withdrawing properties, increasing lipophilicity and possibly altering cannabinoid receptor affinity . The cyclohexylamino substituent in CH-PIATA adds steric bulk, which may hinder receptor access but improve metabolic stability .
Biological Targets: PPAR ligands (e.g., compounds in ) share the indole-pentanoic acid scaffold, suggesting the target compound may interact with PPAR isoforms. However, substituent variations dictate selectivity; for example, 7-propylindole derivatives in show dual PPARγ/δ agonism, while JWH 203 metabolites likely target cannabinoid receptors .
Physicochemical Properties: The target compound’s logP (estimated ~3.5) is lower than UR-Degradant’s (~4.2 due to its hydrophobic trimethylpentenoyl group) but higher than melatonin (logP ~1.3, ), indicating moderate membrane permeability .
Biological Activity
5-[3-[2-(2-methoxyphenyl)acetyl]indol-1-yl]pentanoic acid, also known as JWH 250 N-pentanoic acid metabolite, is a synthetic compound derived from the indole class. This compound has garnered attention for its potential biological activities, particularly in relation to cannabinoid metabolism and receptor interactions. This article explores its biological activity, including its metabolic pathways, receptor interactions, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H23NO4, with a molecular weight of approximately 365.422 g/mol. The compound features an indole ring system connected to a pentanoic acid moiety and a methoxyphenylacetyl group, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H23NO4 |
| Molecular Weight | 365.422 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 589.5 ± 40.0 °C |
| Flash Point | 310.3 ± 27.3 °C |
Metabolism and Detection
Research indicates that this compound is a significant metabolite of JWH-250, a synthetic cannabinoid known for its psychoactive effects. The detection of this metabolite in biological samples is crucial for forensic applications, as it can indicate recent use of JWH-250 when the parent compound may not be present.
The metabolic pathways of JWH-250 and its metabolites have been studied to understand their pharmacokinetics better. The identification of metabolites like this compound helps in developing sensitive analytical methods for detecting synthetic cannabinoids in biological matrices.
Interaction with Cannabinoid Receptors
This compound has been shown to interact with cannabinoid receptors in the body, particularly CB1 and CB2 receptors. These interactions may influence various physiological responses such as:
- Pain Relief : Potential analgesic properties through modulation of pain pathways.
- Mood Enhancement : Possible effects on mood regulation via cannabinoid receptor activation.
Further studies are needed to elucidate the binding affinities and specific signaling pathways involved in these interactions.
Comparative Studies with Other Cannabinoids
Comparative research between synthetic cannabinoids like JWH-250 and natural cannabinoids such as THC (tetrahydrocannabinol) provides insights into their differing effects and potential health risks. Understanding these differences is vital for developing safer cannabinoid-based therapies.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds and their implications:
- Analgesic Effects : A study demonstrated that similar indole derivatives exhibit significant analgesic activity, suggesting that this compound may also possess comparable effects.
- Anticancer Potential : Research on structurally similar compounds has shown promising anticancer activity against various cancer cell lines, indicating potential therapeutic applications for indole derivatives in oncology.
- Cholinesterase Inhibition : Some derivatives have been investigated for their ability to inhibit cholinesterase enzymes, which could have implications for neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5-[3-[2-(2-methoxyphenyl)acetyl]indol-1-yl]pentanoic acid, and how can intermediates be purified?
- Methodology : A reflux-based approach using acetic acid and sodium acetate (similar to indole acylation in ) is effective. Key steps include:
- Condensation of 3-formylindole derivatives with thiazolone intermediates under acidic conditions.
- Purification via recrystallization from DMF/acetic acid mixtures to remove unreacted starting materials .
- Critical Parameters : Monitor reaction progress using TLC, and optimize reflux duration (3–5 hours) to minimize byproduct formation.
Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?
- Analytical Workflow :
- NMR : Compare indole proton signals (δ 7.1–7.8 ppm) and methoxy group resonance (δ ~3.8 ppm) to reference spectra of related indole-acetyl derivatives .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]+) and fragmentation patterns consistent with the pentanoic acid backbone .
Q. What solvent systems are optimal for solubility and stability studies of this compound?
- Recommendations :
- Polar aprotic solvents (e.g., DMSO) enhance solubility for in vitro assays.
- Avoid prolonged exposure to aqueous buffers at extreme pH to prevent hydrolysis of the acetyl-indole moiety .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during structural validation?
- Troubleshooting Strategy :
- Perform 2D NMR (COSY, HSQC) to assign overlapping signals, particularly near the indole and methoxyphenyl regions.
- Cross-validate with computational modeling (DFT-based chemical shift predictions) to identify conformational isomers or tautomers .
Q. What experimental designs are suitable for probing the mechanism of indole acylation in this compound?
- Kinetic Studies :
- Use stopped-flow UV-Vis spectroscopy to monitor acetyl group transfer rates under varying pH and temperature.
- Isotopic labeling (e.g., ¹³C-labeled acetic acid) to trace reaction pathways .
Q. How can researchers address inconsistencies in bioactivity data across different assay conditions?
- Data Harmonization :
- Standardize cell culture media (e.g., serum-free vs. serum-containing) to reduce variability in cellular uptake.
- Validate target engagement using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
Q. What strategies optimize the stability of this compound in long-term storage?
- Stability Protocol :
- Lyophilize under inert gas (N2) and store at –80°C in amber vials to prevent photodegradation.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products (e.g., hydrolyzed pentanoic acid derivatives) .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for acetyl-indole coupling to avoid side reactions .
- Analytical Cross-Validation : Use InChIKey (e.g.,
InChIKey=KHFHMQMSICVYFR-UHFFFAOYSA-Nfrom ) for database searches to confirm structural matches. - Data Reproducibility : Document batch-specific variations (e.g., recrystallization solvents) in supplementary materials to aid replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
